Cas no 85333-26-2 (4-(Benzyloxy)pyridin-2-amine)

4-(Benzyloxy)pyridin-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(Benzyloxy)pyridin-2-amine
- 2-Amino-4-(benzyloxy)pyridine
- 2-AMINO-4-BENZYLOXYPYRIDINE
- 4-phenylmethoxypyridin-2-amine
- 2-Pyridinamine, 4-(phenylmethoxy)-
- RAFCWIXBEWVPGL-UHFFFAOYSA-N
- 4-phenylmethoxy-2-pyridinamine
- 2-amino-4-phenylmethoxypyridine
- 4-(Benzyloxy)-2-pyridinamine #
- 2-Pyridinamine,4-(phenylmethoxy)-
- Pyridine, 2-amino-3-(benzyloxy)-
- TRA0082925
- SY006019
- 4-(Phenylmethoxy)-2-pyridinamine (ACI)
- SCHEMBL190912
- AKOS015839430
- 85333-26-2
- SR-03000003161
- MFCD12405835
- CS-W003829
- SR-03000003161-1
- DB-028416
- FS-3179
- SB78457
- DTXSID10334242
-
- MDL: MFCD12405835
- インチ: 1S/C12H12N2O/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14)
- InChIKey: RAFCWIXBEWVPGL-UHFFFAOYSA-N
- ほほえんだ: N1C(N)=CC(OCC2C=CC=CC=2)=CC=1
計算された属性
- せいみつぶんしりょう: 200.09500
- どういたいしつりょう: 200.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.1
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.180
- ゆうかいてん: No data available
- ふってん: 379.7±27.0 °C at 760 mmHg
- フラッシュポイント: 183.4±23.7 °C
- 屈折率: 1.622
- PSA: 48.14000
- LogP: 2.82400
- じょうきあつ: 0.0±0.9 mmHg at 25°C
4-(Benzyloxy)pyridin-2-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(Benzyloxy)pyridin-2-amine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-(Benzyloxy)pyridin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052980-25g |
4-(Benzyloxy)pyridin-2-amine |
85333-26-2 | 98% | 25g |
¥1705.00 | 2024-07-28 | |
eNovation Chemicals LLC | K10818-1g |
2-Amino-4-benzyloxypyridine |
85333-26-2 | 97% | 1g |
$125 | 2024-05-24 | |
eNovation Chemicals LLC | D688664-10g |
2-Amino-4-benzyloxypyridine |
85333-26-2 | 98% | 10g |
$125 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94530-1G |
4-(benzyloxy)pyridin-2-amine |
85333-26-2 | 97% | 1g |
¥ 290.00 | 2023-04-13 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B845601-250mg |
4-(Benzyloxy)pyridin-2-amine |
85333-26-2 | 98% | 250mg |
¥169.20 | 2022-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZW995-50mg |
4-(Benzyloxy)pyridin-2-amine |
85333-26-2 | 98% | 50mg |
58.0CNY | 2021-08-04 | |
Chemenu | CM118866-10g |
2-Amino-4-benzyloxypyridine |
85333-26-2 | 95+% | 10g |
$276 | 2021-08-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZW995-5g |
4-(Benzyloxy)pyridin-2-amine |
85333-26-2 | 98% | 5g |
1496.0CNY | 2021-08-03 | |
eNovation Chemicals LLC | Y1006192-25G |
4-(benzyloxy)pyridin-2-amine |
85333-26-2 | 97% | 25g |
$255 | 2024-05-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94530-25G |
4-(benzyloxy)pyridin-2-amine |
85333-26-2 | 97% | 25g |
¥ 3,121.00 | 2023-04-13 |
4-(Benzyloxy)pyridin-2-amine 関連文献
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
4-(Benzyloxy)pyridin-2-amineに関する追加情報
Professional Introduction to 4-(Benzyloxy)pyridin-2-amine (CAS No. 85333-26-2)
4-(Benzyloxy)pyridin-2-amine, with the chemical identifier CAS No. 85333-26-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural motif of this molecule, featuring a benzyloxy group attached to a pyridine ring at the 2-position, makes it a versatile intermediate for synthesizing more complex pharmacophores.
The< strong>benzyloxy group is particularly noteworthy due to its ability to enhance solubility and metabolic stability in drug molecules. This property is crucial in pharmaceutical design, as it can improve the bioavailability and pharmacokinetic profiles of therapeutic agents. Additionally, the pyridine core is a common scaffold in many drugs, including antiviral, antibacterial, and anticancer agents, owing to its ability to interact with biological targets such as enzymes and receptors.
In recent years, there has been a surge in research focused on developing novel pyridine-based compounds for medicinal applications. The< strong>4-(Benzyloxy)pyridin-2-amine has emerged as a valuable building block in this context. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, which are pivotal in treating various cancers and inflammatory diseases. The< strong>benzyloxy substituent plays a critical role in modulating the binding affinity and selectivity of these inhibitors towards their target enzymes.
One of the most compelling aspects of< strong>4-(Benzyloxy)pyridin-2-amine is its role in the development of next-generation antiviral agents. Recent advancements in computational chemistry have enabled researchers to predict and design molecules with enhanced antiviral properties. The< strong>benzyloxy group has been shown to improve the interactions between drug candidates and viral proteases, leading to more effective inhibition of viral replication. This has been particularly relevant in the ongoing effort to combat emerging infectious diseases.
The synthesis of< strong>4-(Benzyloxy)pyridin-2-amine involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include nucleophilic substitution reactions followed by functional group transformations. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the< strong>benzyloxy-substituted pyridine core. These methods not only ensure high yields but also minimize unwanted byproducts, making them suitable for large-scale production.
In addition to its pharmaceutical applications, CAS No. 85333-26-2 has found utility in materials science and agrochemical research. The unique electronic properties of the pyridine ring make it an attractive component for designing organic semiconductors and catalysts. Furthermore, derivatives of this compound have shown promise as intermediates in the synthesis of pesticides and herbicides, contributing to sustainable agricultural practices.
The growing interest in green chemistry has also influenced the synthesis of< strong>4-(Benzyloxy)pyridin-2-amine. Researchers are increasingly adopting environmentally friendly methodologies that reduce waste and energy consumption. For example, solvent-free reactions and microwave-assisted synthesis have been explored as alternatives to traditional heating methods. These innovations not only align with global sustainability goals but also enhance the efficiency of drug production processes.
The biological activity of< strong>4-(Benzyloxy)pyridin-2-amine has been extensively studied in recent years. Preclinical trials have revealed its potential as an anti-inflammatory agent by modulating immune responses through interaction with specific receptors. Moreover, its ability to inhibit certain enzymes associated with neurodegenerative diseases has opened new avenues for therapeutic intervention. These findings underscore the importance of< strong>CAS No. 85333-26-2 as a lead compound for further drug discovery efforts.
The future prospects of< strong>4-(Benzyloxy)pyridin-2-amine are promising, with ongoing research aimed at expanding its applications across multiple domains. Advances in medicinal chemistry and biotechnology continue to unlock new possibilities for this versatile compound. As our understanding of biological systems evolves, so too will our ability to harness the potential of< strong>CAS No. 85333-26-2 in addressing complex health challenges.
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